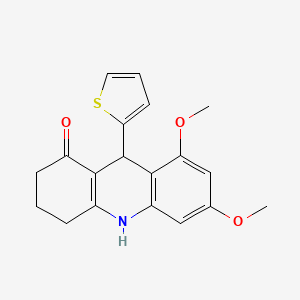
6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted aromatic compounds and thiophene derivatives, followed by cyclization and reduction steps to form the final acridine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated acridines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Acridine derivatives are known for their antimicrobial and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and thiophene groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6,8-Dimethoxy-9-(2-thienyl)-2,3,4,9-tetrahydro-1H-xanthene-1-one: This compound shares structural similarities but differs in the core scaffold.
6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one: Another structurally related compound with a different heterocyclic system.
Uniqueness
6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific combination of methoxy and thiophene substituents on the acridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
6,8-dimethoxy-9-thiophen-2-yl-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C19H19NO3S/c1-22-11-9-13-18(15(10-11)23-2)19(16-7-4-8-24-16)17-12(20-13)5-3-6-14(17)21/h4,7-10,19-20H,3,5-6H2,1-2H3 |
InChIキー |
ALBWOZKSJQVSCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)
![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)
![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![1-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153462.png)
![4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B15153471.png)
![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)
